molecular formula C11H15NOS B14244412 Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]- CAS No. 388602-61-7

Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]-

Cat. No.: B14244412
CAS No.: 388602-61-7
M. Wt: 209.31 g/mol
InChI Key: MOPPCHVWWSCIEH-UHFFFAOYSA-N
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Description

Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]- is a chemical compound with the molecular formula C11H15NOS It is characterized by the presence of an ethanol group, a phenylmethyleneamino group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]- typically involves the reaction of 2-aminoethanethiol with benzaldehyde under specific conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The thioether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thioethers.

Scientific Research Applications

Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thioether and imine groups allows for versatile interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethanol, 2-[methyl(phenylmethyl)amino]-: Similar structure but with a methyl group instead of the thioether linkage.

    Ethanol, 2-[(phenylmethyl)amino]-: Lacks the thioether linkage, resulting in different chemical properties.

Properties

CAS No.

388602-61-7

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

2-[2-(benzylideneamino)ethylsulfanyl]ethanol

InChI

InChI=1S/C11H15NOS/c13-7-9-14-8-6-12-10-11-4-2-1-3-5-11/h1-5,10,13H,6-9H2

InChI Key

MOPPCHVWWSCIEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NCCSCCO

Origin of Product

United States

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